4-Amino-3-methyl-2-(pyrrolidin-2-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-methyl-2-(pyrrolidin-2-yl)butan-2-ol is an organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-2-(pyrrolidin-2-yl)butan-2-ol typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the reaction of a suitable precursor with pyrrolidine under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving multiple steps including purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methyl-2-(pyrrolidin-2-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Amino-3-methyl-2-(pyrrolidin-2-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Amino-3-methyl-2-(pyrrolidin-2-yl)butan-2-ol exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-methylbutan-2-ol
- 3-Hydroxy-3-methylbutylamine
- 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one
Uniqueness
4-Amino-3-methyl-2-(pyrrolidin-2-yl)butan-2-ol is unique due to its specific structural configuration, which includes both an amino group and a pyrrolidine ring. This combination allows for unique interactions with biological targets and distinct chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C9H20N2O |
---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
4-amino-3-methyl-2-pyrrolidin-2-ylbutan-2-ol |
InChI |
InChI=1S/C9H20N2O/c1-7(6-10)9(2,12)8-4-3-5-11-8/h7-8,11-12H,3-6,10H2,1-2H3 |
InChI Key |
YGDATDIQNLFXEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C)(C1CCCN1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.